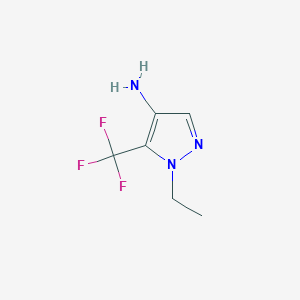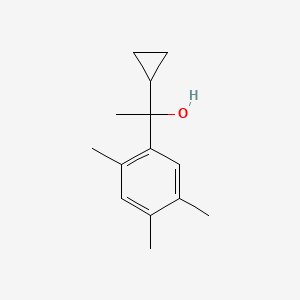
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol is an organic compound with the molecular formula C14H20O It is characterized by the presence of a cyclopropyl group attached to a phenyl ring substituted with three methyl groups at the 2, 4, and 5 positions
Preparation Methods
The synthesis of 1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The phenyl ring is alkylated using a Friedel-Crafts reaction, where an alkyl halide reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Reduction: The final step involves the reduction of the intermediate compound to yield the desired alcohol.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing advanced catalytic systems and reaction conditions.
Chemical Reactions Analysis
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons, depending on the reagents used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and specific catalysts tailored to the desired transformation.
Scientific Research Applications
1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Cyclopropyl-1-(2,4,5-trimethylphenyl)ethan-1-ol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclopropyl group and substituted phenyl ring contribute to the compound’s binding affinity and specificity, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include:
1-Cyclopropyl-1-phenylethanol: Lacks the methyl substitutions on the phenyl ring, resulting in different chemical and biological properties.
1-Cyclopropyl-1-(3,4,5-trimethylphenyl)ethan-1-ol: Substitutions at different positions on the phenyl ring, affecting reactivity and applications.
1-Cyclopropyl-1-(2,4-dimethylphenyl)ethan-1-ol: Fewer methyl groups, leading to variations in physical and chemical characteristics.
Properties
IUPAC Name |
1-cyclopropyl-1-(2,4,5-trimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O/c1-9-7-11(3)13(8-10(9)2)14(4,15)12-5-6-12/h7-8,12,15H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJTWHMKXIAUPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C(C)(C2CC2)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
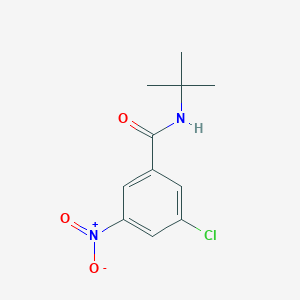
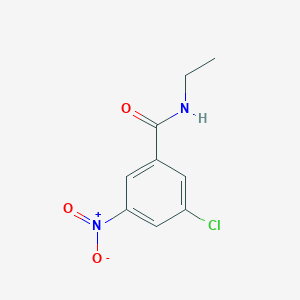

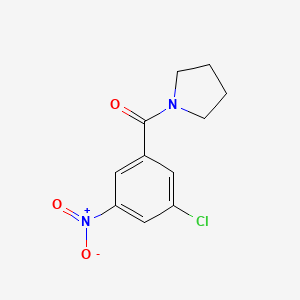

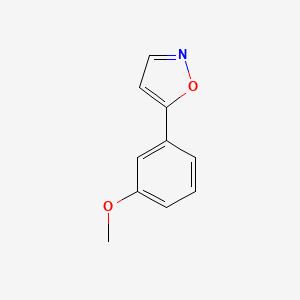
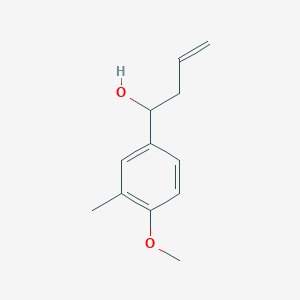
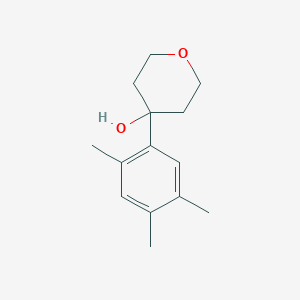
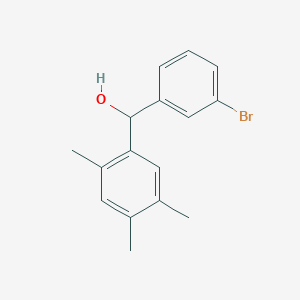
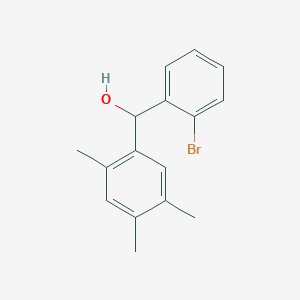
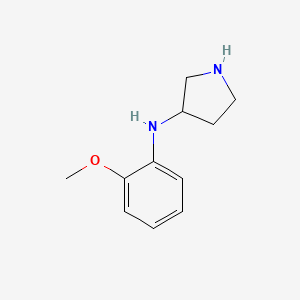
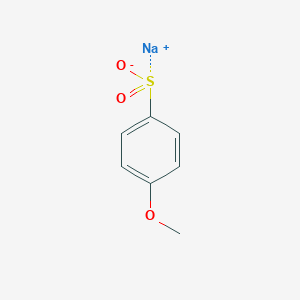
![O-[(6-methylpyridin-2-yl)methyl]hydroxylamine](/img/structure/B7938291.png)
